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molecular formula C23H20N2O4 B8484179 1,6-Dimethyl-2-phthalimidomethyl-3-benzyloxypyridin-4(1H)-one

1,6-Dimethyl-2-phthalimidomethyl-3-benzyloxypyridin-4(1H)-one

Cat. No. B8484179
M. Wt: 388.4 g/mol
InChI Key: PJRWTMJTMVSZOR-UHFFFAOYSA-N
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Patent
US09138495B2

Procedure details

8.6 g triphenylphosphine (32 mmol, 1.2 equiv) and 4.8 g phthalimide (32 mmol, 1.2 equiv) were added to a stirred suspension of 58 (7 g, 27 mmol, 1 equiv) in 150 ml THF at 0° C. 6.47 g Diisopropyl azodicarboxylate [DIAD] (32 mmol, 1.2 equiv) was added dropwise over 30 minutes. The solution was allowed to warm to room temperature and was stirred for a further 17 hours, after which time the solution was filtered. The solid was washed with cold THF to give 9.92 g of a white amorphous solid in 95% yield.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]1(=[O:30])[NH:24][C:23](=[O:25])[C:22]2=[CH:26][CH:27]=[CH:28][CH:29]=[C:21]12.[CH3:31][N:32]1[C:37]([CH3:38])=[CH:36][C:35](=[O:39])[C:34]([O:40][CH2:41][C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)=[C:33]1[CH2:48]O.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[CH3:31][N:32]1[C:37]([CH3:38])=[CH:36][C:35](=[O:39])[C:34]([O:40][CH2:41][C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)=[C:33]1[CH2:48][N:24]1[C:20](=[O:30])[C:21]2=[CH:29][CH:28]=[CH:27][CH:26]=[C:22]2[C:23]1=[O:25]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.8 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
7 g
Type
reactant
Smiles
CN1C(=C(C(C=C1C)=O)OCC1=CC=CC=C1)CO
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.47 g
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for a further 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which time the solution was filtered
WASH
Type
WASH
Details
The solid was washed with cold THF

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CN1C(=C(C(C=C1C)=O)OCC1=CC=CC=C1)CN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.92 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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